2-(3-羟基丙基氨基)-4-(3-硝基苯胺基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

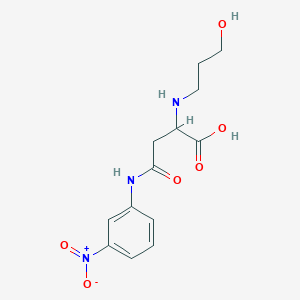

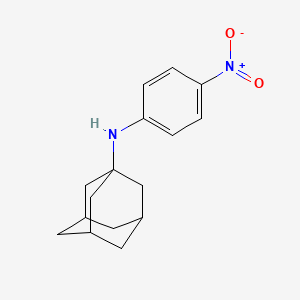

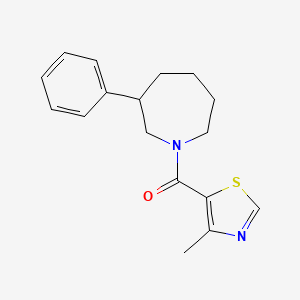

The compound 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid appears to be a derivative of 2,3-diaminobutanoic acids and 4-aryl-3-hydroxyiminobutan-2-ones, based on the structural motifs present in the molecules described in the provided papers. The compound likely contains an amino acid backbone modified with additional functional groups that confer unique chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-diaminobutanoic acids, involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine. The choice of protecting groups is crucial for controlling the stereochemistry of the resulting product . Although the exact synthesis of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not detailed, it may similarly involve strategic protection and deprotection steps, as well as the use of nucleophilic addition reactions.

Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not explicitly described in the provided papers. However, the structure likely includes a 2,3-diaminobutanoic acid skeleton with additional substituents. The presence of a 3-hydroxypropylamino group suggests a linkage to the amino acid backbone, while the 3-nitroanilino moiety indicates an aromatic substitution, which could affect the molecule's electronic properties and reactivity .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid. However, the reactions of similar compounds involve the condensation of 2-(hydroxyimino)-3-oxobutanal with primary amines, leading to the formation of various substituted products . The nitro group on the aniline portion of the molecule could participate in electrophilic substitution reactions, while the oxobutanoic acid moiety could undergo typical carboxylic acid reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid can be inferred to some extent from the properties of related compounds. The presence of multiple functional groups, such as the hydroxy, amino, and carboxylic acid groups, suggests that the compound would exhibit both hydrophilic and hydrophobic characteristics, potentially affecting its solubility and interaction with biological molecules. The nitro group could confer additional reactivity, particularly in reductive environments .

科学研究应用

植物甜菜碱:化学和生物化学

甜菜碱是一种由含氮核结构组成的液泡色素,由酪氨酸合成。它们在植物中形成各种紫色的甜菜碱和黄色的甜菜黄质,在卡里奥菲拉目的几个科中作为化学系统学标记物。甜菜碱的生物合成涉及关键酶,如双功能酪氨酸酶和DOPA双氧酶,导致它们在制药和化妆品制剂中的应用,因为它们具有安全性、水溶性和功能价值,以及生物利用度。尽管具有潜力,但它们的利用不足,表明需要在这些领域进行进一步探索(Khan & Giridhar, 2015)。

羟脯氨酸测定

羟脯氨酸分析对于了解蛋白质和胶原结构至关重要,反映了对这种氨基酸进行敏感和可靠检测的方法。这些分析技术在涉及蛋白质合成和降解的研究中具有基础性作用,当考虑复杂化合物的结构分析或修饰时可能会相关,比如“2-(3-羟丙基氨基)-4-(3-硝基苯胺基)-4-氧丁酸”(Stegemann & Stalder, 1967)。

羟基肉桂酸的抗氧化性质

羟基肉桂酸,包括咖啡酸、香豆酸等,表现出显著的抗氧化性质。这些化合物存在于各种植物和食物中,可以清除自由基,有助于预防与氧化应激相关的疾病。这些酸的抗氧化活性受其结构的影响,表明分子构型在其生物活性中的重要性。化学研究的这一方面突显了研究化合物的结构活性关系的相关性,包括“2-(3-羟丙基氨基)-4-(3-硝基苯胺基)-4-氧丁酸”,用于潜在的抗氧化应用(Razzaghi-Asl et al., 2013)。

属性

IUPAC Name |

2-(3-hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c17-6-2-5-14-11(13(19)20)8-12(18)15-9-3-1-4-10(7-9)16(21)22/h1,3-4,7,11,14,17H,2,5-6,8H2,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPYQWKLYNVAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)